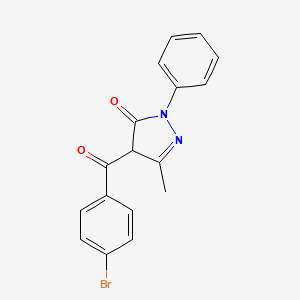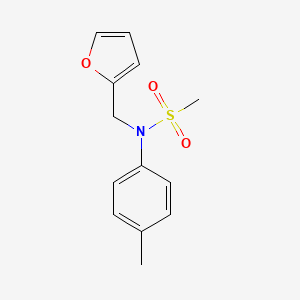![molecular formula C16H20F3NO2 B5026887 ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5026887.png)
ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene bridge (-CH2-). The benzyl group is substituted with a trifluoromethyl group (-CF3), which is a carbon atom bonded to three fluorine atoms . The exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the addition of the trifluoromethyl group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring and the benzyl group would likely contribute significantly to the compound’s overall shape and properties . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The trifluoromethyl group is known to be quite reactive, and could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-5-9-20(11-13)10-12-6-3-4-8-14(12)16(17,18)19/h3-4,6,8,13H,2,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCZUWIYDGPADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)

![3-(3-pyridinyl)-1-(2-quinolinyl)benzo[f]quinoline](/img/structure/B5026820.png)

![3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5026835.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)

![1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5026864.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026873.png)


![dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B5026910.png)
![2-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5026916.png)
